![molecular formula C18H23N3O2S B1236118 N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-315456 involves the reaction of 3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenylamine with ethanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the formation of the ethanesulfonamide group. The reaction is carried out at room temperature and monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the product .
Industrial Production Methods
Industrial production of A-315456 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and is subjected to rigorous testing to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
A-315456 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazole ring or other functional groups.
Substitution: The ethanesulfonamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of A-315456 with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
A-315456 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in studies involving alpha-1D adrenoceptors.
Biology: Helps in understanding the physiological role of alpha-1D adrenoceptors in biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions involving alpha-1D adrenoceptors.
Industry: Utilized in the development of new pharmacological agents targeting alpha-1D adrenoceptors.
Mechanism of Action
A-315456 exerts its effects by selectively binding to and antagonizing the alpha-1D adrenoceptor. This interaction inhibits the receptor’s normal function, which can be useful in studying the physiological and pathological roles of this receptor subtype. The molecular targets involved include the alpha-1D adrenoceptor, and the pathways affected are those related to adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist, but less selective for the alpha-1D subtype.
Tamsulosin: Selective for alpha-1A and alpha-1D adrenoceptors, used in the treatment of benign prostatic hyperplasia.
Alfuzosin: Non-selective alpha-1 adrenoceptor antagonist, used for similar therapeutic purposes.
Uniqueness
A-315456 is unique due to its high selectivity for the alpha-1D adrenoceptor, making it a valuable tool for studying this specific receptor subtype. Its selectivity allows for more precise investigations into the physiological and pathological roles of the alpha-1D adrenoceptor compared to other less selective antagonists .
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C18H23N3O2S/c1-2-24(22,23)21-16-10-6-9-15(11-16)18(17-12-19-13-20-17)14-7-4-3-5-8-14/h6,9-13,21H,2-5,7-8H2,1H3,(H,19,20) |
InChI Key |
MTZVJHSZYMWIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=C2CCCCC2)C3=CN=CN3 |
Synonyms |
A-315456 A315456 N-(3-(cyclohexylidene-(1H-imidazol-4-ylmethyl))phenyl)ethanesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B1236036.png)
![4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1236038.png)
![1-[(2R,4S,5S)-5-(chloromethyl)-4-[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1236039.png)
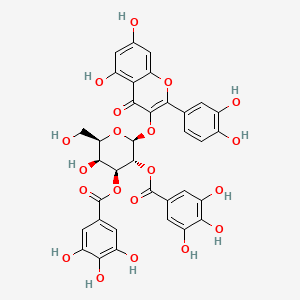
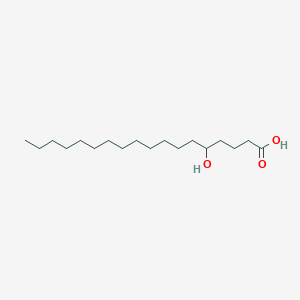
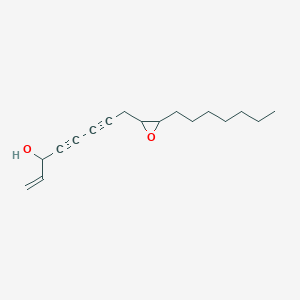
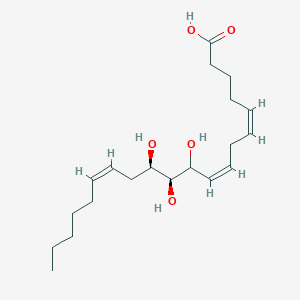
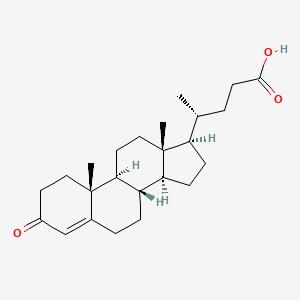
![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)

![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)

![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)
